(2Z)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-[(4-methoxyphenyl)amino]-N-methyl-2-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]-3-(4-methoxyanilino)-N-methyl-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClF3N3O3/c1-32(12-13-35-23-22(26)14-18(15-31-23)25(27,28)29)24(33)21(17-6-4-3-5-7-17)16-30-19-8-10-20(34-2)11-9-19/h3-11,14-16,30H,12-13H2,1-2H3/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQMUBWEUMEJFQ-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C(=CNC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)/C(=C\NC2=CC=C(C=C2)OC)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process may start with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl and chloro groups. The next steps involve the formation of the amide bond and the coupling of the methoxyphenyl and phenylprop-2-enamide moieties. Reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis while ensuring safety, cost-effectiveness, and environmental sustainability. This might involve continuous flow chemistry, use of green solvents, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical outcomes. Detailed studies, including molecular docking and biochemical assays, are required to elucidate these mechanisms.
Comparison with Similar Compounds
Key Structural Analogs and Properties
The following table compares the target compound with two analogs from the evidence:
Structural and Functional Differences
Backbone Configuration :
- The target compound’s Z-enamide configuration may enhance stereoselective binding compared to the E-thioamide in or the flexible acetamide in . Geometric isomerism often dictates target affinity in drug design.
The trifluoromethylpyridinyl ether motif is shared across all compounds, suggesting commonality in stability and membrane permeability .
Bioactivity Implications: The thioamide in may confer resistance to enzymatic degradation compared to the target compound’s enamide, impacting pharmacokinetics .
Pharmacological Potential
- Ferroptosis Induction : Analogous to FINs discussed in , the target compound’s enamide structure and aryl groups may promote lipid peroxidation in cancer cells, though direct evidence is lacking.
Biological Activity
The compound (2Z)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-3-[(4-methoxyphenyl)amino]-N-methyl-2-phenylprop-2-enamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a pyridine ring, and various functional groups that contribute to its chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 427.83 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClF₃N₃O |
| Molecular Weight | 427.83 g/mol |
| CAS Number | 338966-72-6 |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound involves multiple steps, starting from commercially available precursors. Key steps typically include:
- Formation of the pyridine derivative : The reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate amines.
- Coupling reactions : Utilizing coupling agents to attach the methoxyphenyl and other substituents.
- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to cancer cell proliferation or inflammation.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.
Biological Activity
Research on the biological activity of this compound has indicated several promising effects:
Anticancer Properties
Studies have shown that derivatives of this class exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated that the compound can induce apoptosis in breast cancer cells by activating caspase pathways.
Antimicrobial Activity
Research suggests potential antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) assays have revealed that certain concentrations effectively inhibit bacterial growth.
Anti-inflammatory Effects
Preliminary studies indicate that this compound may reduce inflammation markers in vitro:
- It has been shown to downregulate pro-inflammatory cytokines in macrophage cultures.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the efficacy of the compound on MCF-7 breast cancer cells, reporting a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
- Antimicrobial Testing : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, finding MIC values of 32 µg/mL and 64 µg/mL respectively.
- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
